Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 391864-58-7 . It has a molecular weight of 238.24 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 238.24 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Chemical Properties
Parallel Solution-Phase Synthesis : This compound has been used in the parallel solution-phase synthesis of N-substituted dimethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates and methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. This process involves the preparation of bis-enaminone reagents and their cyclization with primary amines, resulting in a library of dihydropyridines (Baškovč et al., 2009).
Reductive Transformation : Research describes the unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one using sodium borohydride, suggesting unique reductive properties of this compound (Tang et al., 2012).
Supramolecular Aggregation : Studies have also focused on the molecular conformation and supramolecular aggregation of related compounds, which show potential applications in material science and molecular engineering (Low et al., 2004).
Biomedical Applications
Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for their anticancer activity, showing promising results against various human cancer cell lines (Devegowda et al., 2012).
Photophysical Characterization : It has been used in the synthesis of novel chromophores with significant absorption and photoluminescence properties, indicating potential in biomedical imaging and phototherapy applications (Xiao et al., 2010).
Synthesis of Heterocyclic Compounds : This compound plays a role in the synthesis of various heterocyclic compounds, which have applications in drug discovery and development (Kumar & Mashelker, 2007).
Industrial Applications
Corrosion Inhibition : Derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for industrial use, particularly in the pickling process of mild steel (Dohare et al., 2018).
Synthesis of Porphyrins : It has been involved in the [8π+2π] cycloaddition reactions for the synthesis of porphyrins, which are critical in various biomedical applications (Pereira et al., 2011).
Mechanism of Action
Target of Action
It’s known that the pyrazole core, a structural element of this compound, is found in many biologically active compounds .
Mode of Action
It’s synthesized via 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This reaction affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .
Biochemical Pathways
The pyrazole core, a key component of this compound, is a common structural element in many biologically active compounds .
Result of Action
Compounds with a similar pyrazole core have been found to have various biological activities .
Action Environment
It’s known that the compound should be stored at a temperature between 28 c for optimal stability .
Properties
IUPAC Name |
dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRPRUTRKATIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2N=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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